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Compound of Interest

Compound Name: Gö 7874

CAS No.: 153207-86-4

Cat. No.: B1671986

Get Quote

Compound: Gö 7874 (Macrocyclic bisindolylmaleimide derivative) Primary Target: Protein

Kinase C (PKC) – Conventional Isoforms (

) Secondary Targets (Critical): RSK1/2, PIM1/3, MSK1 CAS Number: 153207-86-4 (Free base)
/ 1356503-08-0 (HCl salt)

Introduction & Mechanistic Insight
Gö 7874 is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC). Unlike broad-

spectrum staurosporine derivatives, Gö 7874 exhibits selectivity for conventional PKC (cPKC)

isoforms (

) over atypical isoforms (e.g.,

).

Critical Specificity Warning (The "Dirty" Truth): While widely cited as a PKC inhibitor, kinase

profiling reveals that Gö 7874 is also a nanomolar-potency inhibitor of p90 Ribosomal S6

Kinase (RSK), PIM kinases, and MSK1.
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PKC

IC

: ~10–20 nM

RSK1/2 IC

: < 10 nM

PKC

(Atypical): Resistant (> 10

M)

Experimental Implication: When using Gö 7874 to implicate PKC in a pathway, you must

control for RSK/PIM inhibition. If your readout involves cell survival (PIM) or MAPK downstream

effectors (RSK), Gö 7874 alone is insufficient to prove PKC causality.

Recommended Working Concentrations
The following concentrations are calibrated to balance maximal cPKC inhibition against off-

target tyrosine kinase suppression.

Summary Table: Optimization Matrix
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Assay Type Target
Recommended
Concentration

Pre-Incubation
Time

Notes

Cell-Free Kinase

Assay
PKC 10 nM – 50 nM 5–10 min

IC

is typically <20

nM. Higher conc.

risks non-specific

binding.

Cell-Based

Signaling
cPKC Inhibition

100 nM – 500

nM
30–60 min

100 nM is often

sufficient for

>90% inhibition

of PMA-induced

signaling.

Functional Assay T-Cell Activation
200 nM – 1

M
1 hour

Higher

concentrations

may be needed

to compete with

high intracellular

ATP.

Selectivity

Control

Exclusion of

aPKC

< 1

M
N/A

At >1

M, selectivity

against atypical

PKCs and CAMK

family

decreases.

Concentration Logic
The "Sweet Spot" (200 nM): In most mammalian cell lines (e.g., HeLa, HEK293, Jurkat), 200

nM provides complete blockade of PMA-stimulated cPKC activity while maintaining a

reasonable window of selectivity against non-AGC kinases.

The "Danger Zone" (> 1
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M): Exceeding 1

M significantly increases inhibition of unrelated kinases such as CHK1, PHK, and SGK1,
confounding data interpretation.

Solubility & Reconstitution Protocol
Gö 7874 is hydrophobic and sensitive to moisture. Proper handling is essential for

reproducibility.

Reconstitution Workflow
Solvent: Dimethyl sulfoxide (DMSO). Do not use water or ethanol.

Stock Concentration: Prepare a 5 mM or 10 mM master stock.

Example: Dissolve 1 mg of Gö 7874 (MW: ~507.0 g/mol for HCl salt) in 394

L of DMSO to yield a 5 mM stock.

Storage: Aliquot into light-protective (amber) tubes. Store at -20°C.

Stability: Stable for >6 months at -20°C. Avoid freeze-thaw cycles (max 3 cycles).

Dilution Diagram (Graphviz)

Master Stock
(5 mM in DMSO)
Store @ -20°C

Intermediate
(50 µM in Media/Buffer)

1:100 Dilution

  2 µL Stock 
+ 198 µL Media

Working Solution
(200 nM)

1:250 Dilution

  4 µL Inter 
+ 996 µL Media

Cell Culture
(Assay Volume)  Apply to Cells

Final DMSO
Conc: 0.004%

(Non-toxic)

Click to download full resolution via product page

Caption: Serial dilution strategy to achieve 200 nM working concentration while keeping DMSO

< 0.1%.
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Experimental Protocol: Inhibition of PMA-Induced
Signaling
This standard validation assay tests the efficacy of Gö 7874 in blocking Phorbol 12-myristate

13-acetate (PMA)-induced ERK phosphorylation, a classical PKC-dependent pathway.

Materials
Cells: HEK293 or HeLa cells (70-80% confluence).

Inhibitor: Gö 7874 (5 mM Stock).

Activator: PMA (Phorbol 12-myristate 13-acetate).[1]

Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitors.

Step-by-Step Procedure
Serum Starvation (Critical):

Wash cells 2x with PBS.

Incubate in serum-free media for 4–16 hours.

Reasoning: Reduces basal kinase activity, maximizing the signal-to-noise ratio upon

stimulation.

Inhibitor Pre-treatment:

Prepare 200 nM Gö 7874 in warm serum-free media.

Replace starvation media with inhibitor-containing media.

Incubate for 45 minutes at 37°C.

Control: Treat a separate well with DMSO vehicle (0.004%).

Stimulation:
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Add PMA to a final concentration of 100 ng/mL (approx. 160 nM) directly to the media.

Incubate for 15 minutes at 37°C.

Note: Do not wash out the inhibitor before adding PMA.

Termination & Lysis:

Place plate on ice immediately.

Aspirate media and wash 1x with ice-cold PBS.

Add ice-cold Lysis Buffer. Scrape and collect lysates.

Readout:

Perform Western Blot for p-ERK1/2 (Thr202/Tyr204).

Expected Result: PMA induces strong p-ERK signal in DMSO control; Gö 7874 (200 nM)

abolishes this induction.

Signaling Pathway & Inhibition Map
The following diagram illustrates the specific intervention points of Gö 7874 within the PKC

signaling cascade and highlights its off-target inhibition of the RSK pathway.
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Caption: Gö 7874 inhibits cPKC but also potently blocks RSK, a downstream effector of ERK,

creating a dual-blockade in MAPK signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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